
N,3-diethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-diethylaniline is an organic compound with the molecular formula C10H15N. It is a colorless to yellowish liquid that is slightly soluble in water but miscible with organic solvents such as alcohol, ether, and chloroform . This compound is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals .
準備方法
Synthetic Routes and Reaction Conditions
N,3-diethylaniline can be synthesized through the alkylation of aniline with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an autoclave under pressure for several hours . Another method involves the reaction of m-aminophenol with chloroethane in the presence of an acid-binding agent, followed by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of ammonia in the reaction with this compound hydrochloride under anhydrous conditions. This method is efficient, environmentally friendly, and suitable for large-scale production .
化学反応の分析
Types of Reactions
N,3-diethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
N,3-diethylaniline is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,3-diethylaniline involves its interaction with various molecular targets and pathways. It can act as a reducing agent in organic synthesis, forming complexes with borane to facilitate reduction reactions . Additionally, it may exhibit genotoxic effects by increasing the rate of sister chromatid exchange .
類似化合物との比較
Similar Compounds
- N,N-diethylaniline
- N,N-dimethylaniline
- N-ethylaniline
Uniqueness
N,3-diethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties compared to other similar compounds. For example, N,N-diethylaniline and N,N-dimethylaniline are used as acid-absorbing bases, but this compound’s unique structure allows for different reactivity and applications .
特性
分子式 |
C10H15N |
|---|---|
分子量 |
149.23 g/mol |
IUPAC名 |
N,3-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-9-6-5-7-10(8-9)11-4-2/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
HIPBGESCMZUXNS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)
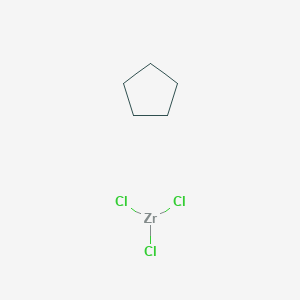
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
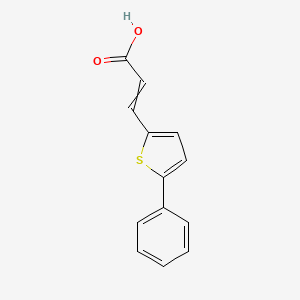
![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

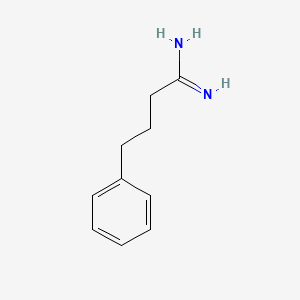
![N-(2,4-difluorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B12447626.png)
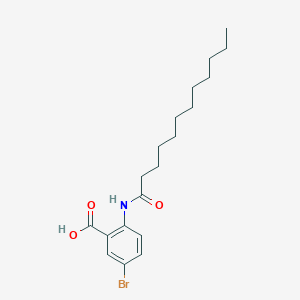
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-4-azanyl-1-oxidanyl-1,4-bis(oxidanylidene)butan-2-yl]amino]-3-methyl-1-oxidanylidene-pentan-2-yl]amino]-3-oxidanyl-1-oxidanylidene-butan-2-yl]amino]-5-[bis(azanyl)methylide](/img/structure/B12447634.png)
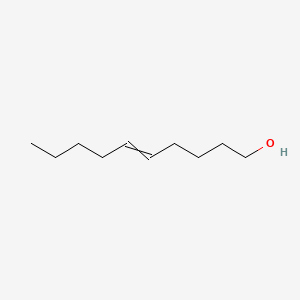
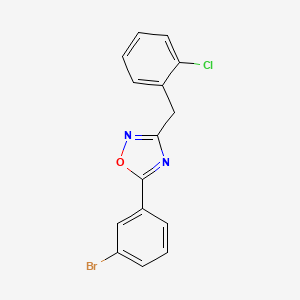

![Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12447645.png)
